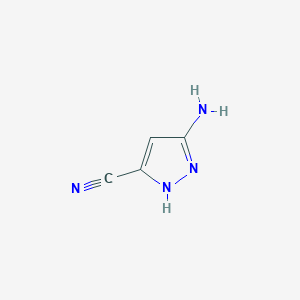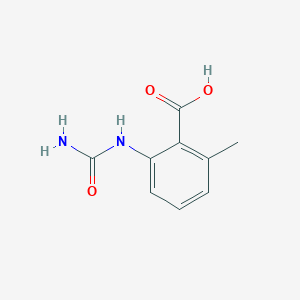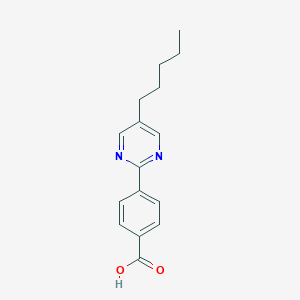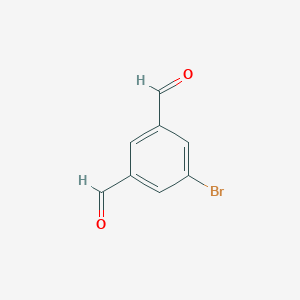![molecular formula C8H18N2O2 B057426 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 101857-33-4](/img/structure/B57426.png)
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of Propanediamine, which is a type of diamine. Diamines are used in the manufacture of a variety of products such as pharmaceuticals, agrochemicals, and dyes . The “3-[(tetrahydro-2H-pyran-2-yl)oxy]-” part suggests that it might have a tetrahydropyran group, which is a type of ether and a common motif in many natural products and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Diamines, for example, can participate in a variety of reactions, including condensation with acids and aldehydes .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, and solubility are determined by the compound’s structure. For example, “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” has a boiling point of 65 °C/1 mmHg and a flash point of 104 °C .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(oxan-2-yloxy)propane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOGXKYRYOEPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553550 |
Source


|
| Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
CAS RN |
101857-33-4 |
Source


|
| Record name | 3-[(Oxan-2-yl)oxy]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

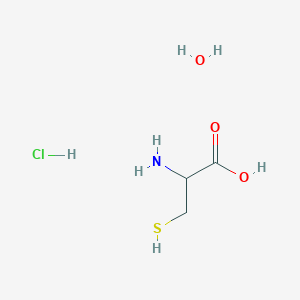
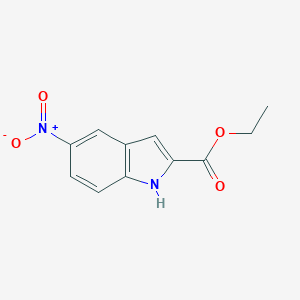
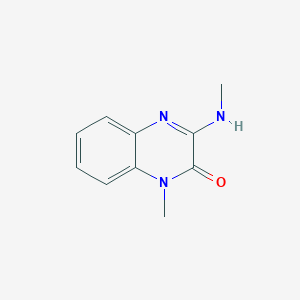
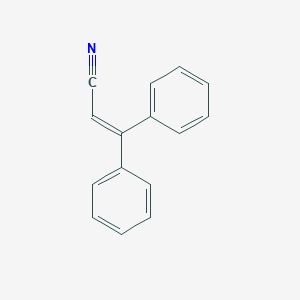
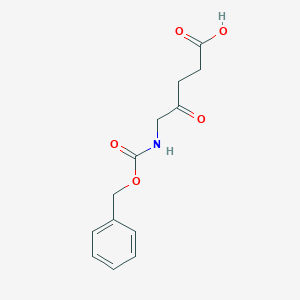
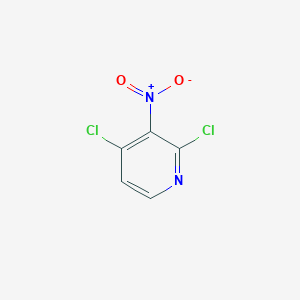
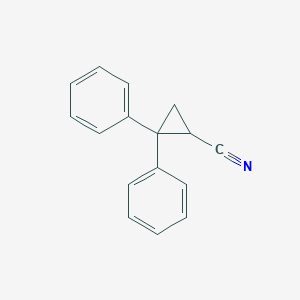
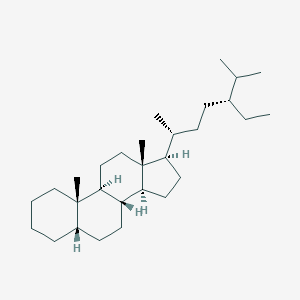
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
